Home > Products > Screening Compounds P89383 > Ruxolitinib-alkyne
Ruxolitinib-alkyne -

Ruxolitinib-alkyne

Catalog Number: EVT-1498785
CAS Number:
Molecular Formula: C₁₈H₁₉N₅
Molecular Weight: 305.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ruxolitinib is a Janus kinase inhibitor, specifically targeting Janus kinase 1 and Janus kinase 2, primarily used in the treatment of myelofibrosis and polycythemia vera. It is notable for its role in modulating immune responses and has garnered attention for its therapeutic potential in various inflammatory and autoimmune conditions. The compound can be modified to create ruxolitinib-alkyne derivatives, which have been explored for enhanced selectivity and efficacy against specific targets within the Janus kinase family.

Source

Ruxolitinib was first approved by the United States Food and Drug Administration in 2011 for the treatment of myelofibrosis. Its development involved extensive research into its pharmacodynamics and pharmacokinetics, which laid the groundwork for its clinical use in hematological malignancies and beyond.

Classification

Ruxolitinib is classified as a small molecule drug that belongs to the category of Janus kinase inhibitors. It is a pyrrolo[2,3-d]pyrimidine derivative, specifically designed to inhibit the activity of Janus kinases, which are critical mediators in cytokine signaling pathways.

Synthesis Analysis

Methods

The synthesis of ruxolitinib-alkyne derivatives typically employs copper-catalyzed azide-alkyne cycloaddition reactions. This method allows for the efficient construction of triazole linkages, which are integral to the structure of many biologically active compounds.

Technical Details:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction facilitates the formation of triazoles by combining azides with terminal alkynes under copper catalysis. The process is advantageous due to its mild reaction conditions and high yields.
  • Parallel Synthesis: A solution-phase parallel synthesis approach enables the rapid generation of multiple ruxolitinib analogues, allowing researchers to explore a diverse library of compounds with varied functional groups.

The resulting compounds exhibit significant potential for biological profiling and further development as therapeutics targeting Janus kinases .

Molecular Structure Analysis

Structure

The molecular structure of ruxolitinib features a pyrrolo[2,3-d]pyrimidine core with a cyclopentyl group and a pyrazole moiety. The incorporation of alkyne functionalities can modify its binding properties and selectivity towards different Janus kinases.

Data

  • Molecular Formula: C₁₈H₁₉N₅
  • Molecular Weight: 310.38 g/mol
  • pKa Value: Approximately 5.9, indicating its behavior in various pH environments .
Chemical Reactions Analysis

Reactions

Ruxolitinib undergoes various chemical reactions that can alter its structure and enhance its pharmacological properties.

Technical Details:

  • Electrochemical Reactions: Studies have shown that ruxolitinib can be analyzed using electrochemical methods such as cyclic voltammetry. These methods provide insight into its oxidation states and interaction with biological substrates .
  • Sustained Release Formulations: Research has also focused on developing sustained-release formulations of ruxolitinib, which aim to maintain therapeutic levels over extended periods, enhancing patient compliance and treatment outcomes .
Mechanism of Action

Process

Ruxolitinib exerts its pharmacological effects by selectively inhibiting Janus kinases 1 and 2. This inhibition disrupts the signaling pathways activated by various cytokines, leading to reduced inflammation and altered immune responses.

Data

  • Binding Affinity: Ruxolitinib demonstrates high selectivity for Janus kinase 1 and 2 over other kinases, which is crucial for minimizing off-target effects.
  • Clinical Efficacy: Clinical studies have shown that ruxolitinib effectively reduces spleen size and alleviates symptoms associated with myelofibrosis, showcasing its therapeutic potential in managing hematological disorders .
Physical and Chemical Properties Analysis

Physical Properties

Ruxolitinib is a solid at room temperature with good solubility in organic solvents. Its physical form can influence its bioavailability and absorption characteristics.

Chemical Properties

  • Stability: Ruxolitinib is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Lipophilicity: The compound's lipophilic nature aids in its absorption across biological membranes, contributing to its efficacy as an oral medication.

Relevant analyses indicate that modifications to ruxolitinib's structure can significantly impact these properties, making it an interesting candidate for further research into enhanced formulations .

Applications

Scientific Uses

Ruxolitinib has been extensively studied not only for its applications in treating myelofibrosis but also for potential uses in other conditions characterized by dysregulated immune responses, such as:

  • Autoimmune Diseases: Research is ongoing into the efficacy of ruxolitinib in conditions like rheumatoid arthritis and psoriasis.
  • Transplantation Medicine: Its ability to modulate immune responses makes it a candidate for preventing graft-versus-host disease following organ transplants.
  • Cancer Therapy: Ruxolitinib's role as a Janus kinase inhibitor positions it as a valuable agent in combination therapies for certain cancers .

Properties

Product Name

Ruxolitinib-alkyne

Molecular Formula

C₁₈H₁₉N₅

Molecular Weight

305.38

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.